[(5-METHYLTHIOPHEN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
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Overview
Description
[(5-METHYLTHIOPHEN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound that features a thienyl group, a tetrazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-METHYLTHIOPHEN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like methanol or acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(5-METHYLTHIOPHEN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl and tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, acetonitrile, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
[(5-METHYLTHIOPHEN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of [(5-METHYLTHIOPHEN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring and thienyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-N-((5-methylthien-2-yl)methyl)-1H-tetrazol-5-amine: Shares structural similarities but differs in the substitution pattern on the tetrazole ring.
N-(3-(1H-tetrazol-5-yl)propyl)-N-methyl-5-methylthiophene-2-carboxamide: Another related compound with a carboxamide group instead of an amine.
Uniqueness
[(5-METHYLTHIOPHEN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to its combination of a thienyl group, a tetrazole ring, and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H19N5S2 |
---|---|
Molecular Weight |
345.5g/mol |
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C16H19N5S2/c1-13-8-9-15(23-13)12-17-10-5-11-22-16-18-19-20-21(16)14-6-3-2-4-7-14/h2-4,6-9,17H,5,10-12H2,1H3 |
InChI Key |
HWXUKIICSIWCHS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(S1)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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